molecular formula C18H18O5 B1591500 4-Methoxyphenylacetic Anhydride CAS No. 3951-10-8

4-Methoxyphenylacetic Anhydride

Cat. No.: B1591500
CAS No.: 3951-10-8
M. Wt: 314.3 g/mol
InChI Key: KYCAEIXHUXBNTQ-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic Anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 2-(4-methoxyphenyl)acetic acid, which is a monocarboxylic acid carrying a 4-methoxy substituent. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEIXHUXBNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555634
Record name (4-Methoxyphenyl)acetic anhydride
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3951-10-8
Record name (4-Methoxyphenyl)acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylacetic Anhydride
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Preparation Methods

Hydrolysis of 4-Methoxybenzyl Cyanide in Acidic Medium

One industrially viable method involves hydrolyzing 4-methoxybenzyl cyanide in concentrated sulfuric acid (30%-70%) under reflux conditions at 90°C to 150°C. The process includes:

This method is noted for its simplicity, high yield, low cost, and suitability for industrial scale production. The process also tolerates various alkalis (NaOH, KOH, soda ash) and mineral acids (HCl, H2SO4) for neutralization and acidification steps.

Step Conditions Notes
Cyanide addition 90-150°C, 30%-70% H2SO4 Slow, continuous addition
Reflux time Until nitrile <0.1%-1% Controlled conversion
Neutralization pH 7.5-10, NaOH/KOH/soda ash Activated carbon decolorization
Acidification pH 1-4, HCl or H2SO4 Precipitation of acid
Filtration and drying 20-60°C filtration, washing 1-3x Final product with melting point 120-122°C

Base Hydrolysis in Ethanol-Water Mixture

Another common synthesis involves refluxing 4-methoxybenzyl cyanide with sodium hydroxide in an ethanol-water mixture:

  • Reactants: 4-methoxybenzyl cyanide, NaOH, water, ethanol.
  • Reaction under reflux until completion.
  • Acidification to precipitate 4-methoxyphenylacetic acid.
  • Filtration and drying yield about 87% of product.

This method is straightforward and widely used in laboratory and industrial settings.

Reactants Conditions Yield (%) Product Appearance
4-Methoxybenzyl cyanide + NaOH + EtOH + H2O Reflux, then acidify 87.1 Yellowish-white solid

Catalytic Hydrolysis and Methylation Routes

Recent patented methods describe multi-step processes involving:

  • Hydrolysis of chlorobenzonitrile derivatives in the presence of alkali and copper-based catalysts under pressure and elevated temperature.
  • Subsequent methylation steps in aqueous media to introduce the methoxy group.
  • Acidification with hydrochloric acid (preferably 36% aqueous) to isolate the acid.

These methods emphasize:

  • Mild reaction conditions.
  • Catalyst recovery and recyclability.
  • High purity and yield.
  • Environmental friendliness and industrial scalability.

Summary Table of Preparation Methods for 4-Methoxyphenylacetic Acid (Precursor)

Method Key Reagents Conditions Yield (%) Advantages Industrial Suitability
Acidic hydrolysis of cyanide 4-Methoxybenzyl cyanide, H2SO4 90-150°C, reflux, neutralization ~90 High yield, simple, low cost High
Base hydrolysis in ethanol 4-Methoxybenzyl cyanide, NaOH, EtOH, H2O Reflux, acidify 87.1 Straightforward, moderate cost Moderate to High
Catalytic hydrolysis & methylation Chlorobenzonitrile, NaOH, Cu catalyst, methylating agent Elevated temp, pressure, acidify High Mild conditions, catalyst recovery High

Research Findings and Industrial Considerations

  • The acid hydrolysis method using sulfuric acid is favored industrially due to low raw material cost, stable process, and high yield.
  • Base hydrolysis with sodium hydroxide in ethanol-water is widely practiced but may require more careful waste handling.
  • Catalytic methods offer environmental benefits and catalyst reuse but may involve more complex equipment.
  • The purity of 4-methoxyphenylacetic acid directly impacts the quality of the anhydride.
  • Post-synthesis purification steps such as activated carbon treatment and controlled pH adjustments are critical for product quality.
  • Industrial processes emphasize mild reaction conditions, scalability, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylacetic Anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 4-methoxyphenylacetic anhydride is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of various drugs, particularly those targeting inflammatory and cardiovascular conditions.

  • Case Study: Inhibitors of Lipoxygenase
    A study synthesized several esters of 4-methoxyphenylacetic acid to evaluate their potential as inhibitors of soybean lipoxygenase (SLO). The synthesized compounds showed significant inhibitory activity, with some exhibiting IC50 values as low as 1.9 µM, indicating their potential as therapeutic agents against inflammatory diseases .

Organic Synthesis Reactions

This compound is also employed in various organic synthesis reactions, such as:

  • Esterification Reactions
    It can be used to prepare esters through reactions with alcohols. For instance, esterification with dimethyl carbonate over mesoporous sulfated zirconia has been reported, showcasing its utility in creating complex organic molecules .
  • Perkin Reaction
    The compound acts as a reactant in the Perkin reaction to synthesize hydroxylated stilbenes by reacting with substituted benzaldehydes. This method highlights its versatility in forming carbon-carbon bonds and generating valuable aromatic compounds .

Coordination Chemistry

In coordination chemistry, this compound is used to synthesize metal complexes that exhibit pharmacological activities.

  • Case Study: Dinuclear Gallium(III) Complexes
    Research has demonstrated that this compound can act as a ligand to form dinuclear gallium(III) carboxylate complexes. These complexes have shown promising anticancer activity, emphasizing the importance of this compound in developing novel therapeutic agents .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of polymers and coatings.

  • Polymerization Reactions
    The compound can be utilized in polymerization processes to create materials with specific properties, such as increased thermal stability or improved mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical SynthesisInhibitors of lipoxygenase
Organic SynthesisEsterification with dimethyl carbonate
Coordination ChemistryDinuclear gallium(III) complexes
Material SciencePolymerization for advanced materialsGeneral Knowledge

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)acetic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of the leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenylacetic Anhydride is unique due to its specific structure, which includes a 4-methoxyphenyl group. This structural feature imparts distinct reactivity and properties compared to other anhydrides, making it valuable in specific synthetic applications .

Biological Activity

4-Methoxyphenylacetic anhydride, a derivative of 4-methoxyphenylacetic acid, is a compound that has garnered attention for its biological activities, particularly in pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol
  • Solubility : Moderately soluble in organic solvents

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study found that it can reduce oxidative stress markers in cellular models, which is critical for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the activity of pro-inflammatory enzymes such as lipoxygenase. This inhibition suggests potential therapeutic applications in inflammatory conditions. For instance, it has been shown to suppress the production of inflammatory mediators in macrophages, indicating its role as an anti-inflammatory agent .

3. Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has been reported to induce apoptosis in human lung cancer cells (NSCLC) through the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to target malignant cells while sparing normal cells highlights its potential as a chemotherapeutic agent.

Case Studies

  • Rheumatoid Arthritis Biomarker Study :
    A metabolomics study identified elevated levels of 4-methoxyphenylacetic acid in the serum of rheumatoid arthritis patients compared to healthy controls. This suggests its potential role as a biomarker for disease progression and response to treatment .
  • Inhibition of Lipoxygenase :
    A series of synthesized esters derived from 4-methoxyphenylacetic acid were evaluated for their ability to inhibit soybean lipoxygenase (SLO). Compounds exhibited IC50 values as low as 1.9 µM, showcasing their effectiveness as lipoxygenase inhibitors and potential anti-inflammatory agents .

Data Summary Table

Biological Activity Findings
Antioxidant ActivityReduces oxidative stress markers in cellular models
Anti-inflammatory EffectsInhibits pro-inflammatory enzymes; reduces inflammatory mediators
CytotoxicityInduces apoptosis in NSCLC cells; activates caspases
Biomarker PotentialElevated levels in rheumatoid arthritis patients

Q & A

Q. What are the recommended handling precautions for 4-Methoxyphenylacetic Anhydride in laboratory settings?

this compound requires stringent safety protocols due to its classification as a skin/eye irritant (Category 2/2A) . Key measures include:

  • PPE : Nitrile gloves, EN 166-compliant goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation and maintain air quality .
  • Storage : Keep in a cool, dry, ventilated area away from oxidizers and heat sources .
  • Incompatibilities : Avoid contact with strong acids, bases, or oxidizing agents (e.g., KMnO₄) .

Q. How is this compound synthesized, and what are common intermediates?

A validated protocol involves cycloaddition reactions using acid chlorides. For example:

  • Step 1 : React (1R,2S,Z)-3-((4-methoxyphenyl)carboxylic acid with SOCl₂ under reflux to form the acid chloride .
  • Step 2 : Quench with NH₄OH to yield the amide intermediate.
  • Step 3 : Treat with trifluoroacetic anhydride (TFAA) in CH₂Cl₂ to form the final anhydride .

Q. Reagent Table :

ReagentRoleConditions
SOCl₂Chlorinating agentReflux, 2 hours
NH₄OHQuenching0°C → 25°C, 18 hours
TFAAAnhydride formation0°C → 25°C, 2 hours

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Insoluble in water; soluble in methanol and THF .
  • Stability : Stable under dry, inert conditions but hydrolyzes in moist environments .
  • Appearance : White to pale yellow crystalline solid .

Advanced Research Questions

Q. How does this compound participate in [4+2] cycloaddition reactions?

The anhydride acts as a dienophile in Diels-Alder reactions. For instance:

  • Mechanism : Reacts with dienes (e.g., cyclopentadiene) to form six-membered rings.
  • Optimization : Use THF as a solvent at 0°C to suppress side reactions (e.g., hydrolysis) .
  • Yield : ~26% after flash chromatography (hexanes/EtOAc) due to competing pathways .

Q. How do researchers address contradictions in toxicity and stability data?

  • Gaps in SDS : Many safety sheets lack acute toxicity data (e.g., LD₅₀) .
  • Mitigation : Conduct in-house toxicity screens (e.g., Ames test) and use computational models (QSAR) to predict hazards .
  • Stability Testing : Perform accelerated degradation studies under varying pH and temperature .

Q. What challenges arise from variable anhydride content in commercial batches?

  • Issue : Products like 4-Methoxy-3-methylphenylboronic Acid may contain residual anhydride, altering reactivity .
  • Solutions :
    • Quantify anhydride via ¹H NMR (e.g., δ 2.44 ppm for methyl groups) .
    • Pre-purify using silica gel chromatography before critical reactions .

Q. How is this compound characterized post-synthesis?

  • ¹³C NMR : Peaks at δ 202.3 ppm (carbonyl) and δ 161.0 ppm (aromatic C-O) confirm structure .
  • HPLC : Purity >95% achieved with C18 columns (acetonitrile/water gradient) .

Q. What are emerging applications in drug development?

  • Anticancer Probes : Derivatives inhibit kinase enzymes via covalent binding to cysteine residues .
  • Antibiotics : Serves as a precursor for β-lactam analogs with enhanced stability .

Data Gaps and Future Directions

  • Ecotoxicity : No data on bioaccumulation or soil mobility; recommend OECD 301 biodegradation testing .
  • Reaction Scalability : Limited studies on continuous-flow synthesis; explore microreactors for improved yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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